

Check Availability & Pricing

# IACS-6274: A Technical Guide to a First-in-Class GLS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

IACS-6274 (also known as IPN60090) is a potent, selective, and orally bioavailable small molecule inhibitor of glutaminase-1 (GLS1).[1][2][3] Developed by the University of Texas MD Anderson Cancer Center's Therapeutics Discovery division, this agent targets the metabolic dependency of certain cancers on glutamine.[1][4] By inhibiting the conversion of glutamine to glutamate, IACS-6274 disrupts cancer cell metabolism, leading to cell death and showing promise in preclinical and clinical settings for the treatment of advanced solid tumors.[2] This document provides an in-depth overview of IACS-6274, its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

### **Mechanism of Action**

IACS-6274's primary mechanism of action is the selective inhibition of GLS1, a key enzyme in the metabolic pathway of glutaminolysis.[5][6] In many rapidly proliferating cancer cells, there is a heightened dependence on glutamine as a source of carbon and nitrogen for the synthesis of essential macromolecules and for energy production.[2]

GLS1 catalyzes the hydrolysis of glutamine to glutamate. Glutamate, in turn, can be converted into  $\alpha$ -ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors. Glutamate is also a precursor for the synthesis of the antioxidant



glutathione (GSH). By blocking GLS1, IACS-6274 leads to a depletion of intracellular glutamate, which has several downstream effects:

- Inhibition of the TCA Cycle: Reduced levels of α-ketoglutarate impair the TCA cycle, leading to decreased energy production.
- Disruption of Redox Homeostasis: The depletion of glutamate limits the synthesis of glutathione, a critical antioxidant, rendering cancer cells vulnerable to oxidative stress.
- Induction of Cell Death: The combined effects of metabolic and oxidative stress trigger apoptosis in cancer cells.[2]

The anti-tumor activity of IACS-6274 is particularly pronounced in tumors with specific molecular characteristics, such as low expression of asparagine synthetase (ASNS) or mutations in KEAP1/NFE2L2, which further sensitize the cells to disruptions in glutamine metabolism.[6]



Click to download full resolution via product page

IACS-6274 inhibits GLS1, blocking glutamine to glutamate conversion.

# Quantitative Data Preclinical Data

The preclinical activity of IACS-6274 has been characterized by its potent and selective inhibition of GLS1 and its effects on cancer cell proliferation and in vivo tumor growth.



| Parameter                      | Value                    | Species/System                    | Notes                                                  |
|--------------------------------|--------------------------|-----------------------------------|--------------------------------------------------------|
| IC50 (GLS1)                    | 31 nM                    | Recombinant Human<br>GAC isoform  | Dual-coupled enzyme assay.                             |
| IC50 (GLS2)                    | >50,000 nM               | Recombinant Human                 | Demonstrates high selectivity for GLS1 over GLS2.      |
| IC50 (A549 cell proliferation) | 26 nM                    | Human Lung<br>Carcinoma Cell Line |                                                        |
| Pharmacokinetics (Mouse)       |                          |                                   | _                                                      |
| Clearance (CL)                 | 4.1 mL/min/kg            | Mouse                             | Following a 3 mg/kg intravenous dose.                  |
| Half-life (t1/2)               | 1 hour                   | Mouse                             | Following a 3 mg/kg intravenous dose.                  |
| Max Concentration<br>(Cmax)    | 19 μΜ                    | Mouse                             | Following a 10 mg/kg oral dose.                        |
| Oral Bioavailability (F%)      | 89%                      | Mouse                             |                                                        |
| In Vivo Efficacy               | Comparable to CB-<br>839 | Mouse                             | 100 mg/kg twice daily oral administration for 30 days. |

Data sourced from InvivoChem.

## Clinical Data (Phase I Trial - NCT03894540)

A first-in-human, biomarker-driven Phase I trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of IACS-6274 in patients with advanced solid tumors.[1][5]



| Parameter                            | Value                                                                        | Notes                                                                                                                                         |
|--------------------------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Recommended Phase II Dose            | 180 mg twice daily                                                           | _                                                                                                                                             |
| Pharmacokinetics (at 180 mg BID)     | At steady-state (Cycle 1 Day 14).                                            |                                                                                                                                               |
| Cmax                                 | 45.8 ± 18.6 μM                                                               | -                                                                                                                                             |
| AUC(0-12hrs)                         | 382.48 ± 159.27 h*μM                                                         | <del>-</del>                                                                                                                                  |
| Half-life                            | ~12 hours                                                                    | <del>-</del>                                                                                                                                  |
| Pharmacodynamics (Target Inhibition) | Decrease in glutamate to glutamine ratios in plasma at Day 14.               | <del>-</del>                                                                                                                                  |
| 120 mg dose                          | 82.5% inhibition (p<0.0001)                                                  | <del>-</del>                                                                                                                                  |
| 180 mg dose                          | 83.9% inhibition (p<0.0001)                                                  | <del>-</del>                                                                                                                                  |
| 240 mg dose                          | 85.3% inhibition (p<0.0001)                                                  | <del>-</del>                                                                                                                                  |
| Clinical Efficacy                    | In 20 evaluable patients.                                                    | _                                                                                                                                             |
| Best Response                        | Stable Disease in 17 patients                                                |                                                                                                                                               |
| Disease Control Rate at 12 weeks     | 60%                                                                          |                                                                                                                                               |
| Durable Stable Disease (≥6 months)   | 6 patients                                                                   | Including patients with ASNS-<br>low ovarian cancer, PD-1<br>resistant melanoma, NF1-<br>mutant leiomyosarcoma, and<br>STK11-mutant NSCLC.[5] |
| Common Adverse Events<br>(Grade 1-2) | Photopsia, photophobia, increased creatinine, increased AST                  |                                                                                                                                               |
| Dose-Limiting Toxicity (at 240 mg)   | Grade 3 acute renal failure and posterior reversible encephalopathy syndrome | _                                                                                                                                             |



(PRES) in one patient (fully resolved)

Data sourced from ASCO 2021 presentations.[5][7]

# **Experimental Protocols**

Detailed experimental protocols for the studies on IACS-6274 are proprietary. However, based on published abstracts and summaries, the methodologies for key experiments can be outlined.

## **GLS1/GLS2 Enzyme Inhibition Assays**

- Objective: To determine the potency and selectivity of IACS-6274 against GLS1 and GLS2 enzymes.
- · Methodology:
  - A dual-coupled enzyme assay was utilized for the GLS1 activity measurement.
  - For GLS2, a dual-coupled fluorescence assay was performed in a 384-well plate format.
  - The assay buffer for the GLS2 assay consisted of 50 mM HEPES (pH 7.4), 250 μM EDTA (pH 8), and 0.12 mM Triton-X 100.
  - IACS-6274 was serially diluted and incubated with the recombinant enzymes.
  - Enzyme activity was measured, and the percentage of inhibition was calculated relative to a vehicle control.
  - IC50 values were determined by fitting the data to a four-parameter logistic curve.

### **Pharmacodynamic Assessment in Clinical Trials**

- Objective: To confirm target engagement and measure the biological effect of IACS-6274 in patients.
- Methodology:



- Serial blood samples were collected from patients at baseline and during treatment.
- Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples.
- Glutamine metabolism in PBMCs was assessed using 13C-isotope labeling to trace the conversion of glutamine to glutamate.
- The ratios of glutamate to glutamine were measured to determine the level of GLS1 inhibition.
- This in-house developed clinical assay established a robust pharmacokinetic/pharmacodynamic relationship.[1][4]



Click to download full resolution via product page



High-level workflow for the Phase I clinical trial of IACS-6274.

#### **Resistance Mechanisms**

Emerging preclinical data suggests that the PI3K/AKT/mTOR signaling pathway may be a significant contributor to resistance against IACS-6274. In preclinical models, the dual targeting of GLS1 and the PI3K/AKT/mTOR pathway resulted in synergistic anti-tumor efficacy. This indicates a potential rational combination therapy strategy for future clinical development.

#### Conclusion

IACS-6274 is a promising, first-in-class GLS1 inhibitor with a well-defined mechanism of action targeting cancer cell metabolism. It has demonstrated a favorable pharmacokinetic profile, high selectivity, and encouraging signs of anti-tumor activity in a biomarker-selected patient population during its Phase I clinical trial.[1][5] Further investigation into rational combination therapies, such as with PI3K/AKT/mTOR inhibitors, may maximize the clinical benefit of IACS-6274 in patients with advanced solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 5. IACS-6274, a potent and selective inhibitor of glutaminase (GLS1) being developed for ASNS-low ovarian cancer and KEAP1/NFE2L2 mutant NSCLC patients [event.on24.com]
- 6. IACS-6274 is well tolerated and biologically active in selected advanced tumours Medical Conferences [conferences.medicom-publishers.com]



- 7. First-in-human biomarker-driven phase I trial of the potent and selective glutaminase-1
  (GLS1) inhibitor IACS-6274 (IPN60090) in patients (pts) with molecularly selected advanced
  solid tumors. ASCO [asco.org]
- To cite this document: BenchChem. [IACS-6274: A Technical Guide to a First-in-Class GLS1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241041#what-is-compound-and-its-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com